molecular formula C10H9N3 B7902361 4-(Pyridazin-3-yl)aniline

4-(Pyridazin-3-yl)aniline

Cat. No.: B7902361
M. Wt: 171.20 g/mol
InChI Key: OFYDRXDYNFOYEP-UHFFFAOYSA-N
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Description

4-(Pyridazin-3-yl)aniline is an aromatic amine derivative featuring a pyridazine ring substituted at the para position of the aniline moiety. Pyridazine, a six-membered heterocycle with two adjacent nitrogen atoms, confers unique electronic and steric properties to the compound, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

4-pyridazin-3-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-9-5-3-8(4-6-9)10-2-1-7-12-13-10/h1-7H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYDRXDYNFOYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridazin-3-yl)aniline typically involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using hydrazine and diketones, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridazin-3-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydropyridazines, and various substituted pyridazines, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

4-(Pyridazin-3-yl)aniline is explored as a scaffold for drug development due to its potential pharmacological activities:

  • Anticancer Activity : Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7, with significant reductions in cell viability observed at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting its role in inducing programmed cell death in cancerous cells.
  • Anti-inflammatory Properties : In murine models, this compound has shown promise in reducing inflammation, attributed to the inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

The compound's biological activities extend beyond anticancer effects:

  • Antimicrobial Properties : Studies indicate that this compound may possess antimicrobial properties, potentially useful in combating resistant bacterial strains .
  • Mechanism of Action : The compound interacts with specific molecular targets, leading to inhibition or modulation of enzyme activity, which is crucial for its therapeutic effects.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated significant cytotoxicity and increased apoptosis at concentrations exceeding 10 µM after 48 hours of treatment, showcasing its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation, the compound significantly reduced edema formation compared to control groups. The mechanism was linked to the inhibition of pro-inflammatory cytokines, indicating potential applications in managing inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research shows that substituents on the aniline or pyridazine rings can enhance or diminish its biological properties. For example, introducing electron-withdrawing groups on the aniline moiety has been associated with increased anticancer activity.

Mechanism of Action

The mechanism of action of 4-(Pyridazin-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(Pyridazin-3-yl)aniline with structurally analogous aniline derivatives reported in the evidence, focusing on substituent diversity, synthesis, physicochemical properties, and biological relevance.

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Synthesis Method Key Data/Applications Source
CAF045 Pyrimidin-2-amine Pyrazolo[1,5-b]pyridazin-3-yl, 4-methylpiperazine 387.20 Nucleophilic substitution in sec-BuOH/TFA Antitumor activity (Stk1 inhibition), HRMS: 387.20447
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline Chloropyrimidine Cl at pyrimidine and aniline positions 245 (LCMS) Reference Example 63 protocol LCMS: m/z 245; HPLC retention: 0.75 min
6d (Isoxazole derivative) Isoxazole-linked aniline 5-Phenylisoxazole, pyridin-3-ylmethyl Not reported General Procedure B (coupling) 49% yield; no bioactivity specified
3-Chloro-4-(1H-1,2,4-triazol-1-yl)aniline Triazole-linked aniline Cl, 1H-1,2,4-triazol-1-yl Not reported Supplier-reported synthesis Commercial availability (856452-74-9)
Furan-triazole-aniline derivative Triazole-linked aniline 5-(2-Furyl)-1H-1,2,4-triazol-3-yl Not reported Supplier-reported synthesis Synonyms: BBL032892, STK655495

Key Observations:

Synthetic Strategies :

  • Nucleophilic substitution (e.g., CAF045) and cross-coupling (e.g., 6d ) are dominant methods, with purification via flash chromatography or HPLC .
  • Commercial availability of triazole derivatives (e.g., 3-Chloro-4-triazol-aniline ) underscores their utility as building blocks in high-throughput drug discovery .

Physicochemical and Bioactivity Profiles :

  • The pyridazine-pyrimidine hybrid in CAF045 exhibits a higher molecular weight (387.20 g/mol) and demonstrated Stk1 kinase inhibition, suggesting pyridazine’s role in modulating kinase selectivity .
  • Chloropyrimidine derivatives (e.g., m/z 245) display shorter HPLC retention times (0.75 min), indicative of increased polarity compared to bulkier analogs .

Research Implications and Limitations

  • Pyridazine’s electron-deficient nature may enhance π-stacking interactions in target binding, as seen in CAF045’s antitumor activity .
  • Chlorine or triazole substituents (e.g., in and ) improve lipophilicity but may reduce metabolic stability compared to polar heterocycles like pyridazine .
  • Further studies are needed to elucidate the pharmacokinetic and toxicological profiles of pyridazine-aniline hybrids, leveraging synthetic protocols from and .

Biological Activity

4-(Pyridazin-3-yl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyridazine ring bonded to an aniline moiety, which is known to influence its interaction with biological systems. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, revealing moderate to good activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated a dose-response relationship, indicating that higher concentrations lead to increased antimicrobial effects .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

In vitro studies have shown that this compound may possess anticancer properties. It was found to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 1: Anticancer Activity

A recent study investigated the cytotoxic effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound effectively triggers programmed cell death in cancerous cells .

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory potential of this compound. It was tested in a murine model of inflammation where it significantly reduced edema formation compared to the control group. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has shown that substituents on the aniline or pyridazine rings can enhance or diminish its biological properties. For instance, introducing electron-withdrawing groups on the aniline moiety has been associated with increased anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.